rac alpha-Lipoic Acid-d5

Description

Molecular Architecture and Isotopic Labeling Pattern

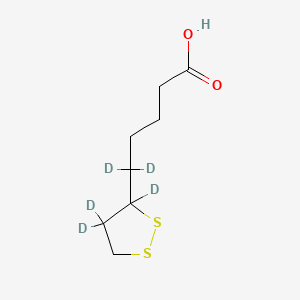

This compound possesses the molecular formula C8H9D5O2S2 and exhibits a molecular weight of 211.35 g/mol. The compound's systematic chemical name is 5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid, which precisely describes the deuterium incorporation pattern throughout the molecular structure. The isotopic labeling strategy involves the strategic placement of five deuterium atoms at specific positions within the lipoic acid framework, specifically at the 5-position of the pentanoic acid chain and within the dithiolane ring system.

The molecular architecture consists of a five-membered 1,2-dithiolane ring connected to a pentanoic acid chain through a carbon-carbon bond. The dithiolane ring contains two sulfur atoms forming a disulfide bridge, which constitutes a critical structural feature responsible for the compound's antioxidant properties. The deuterium labeling pattern strategically targets positions that are metabolically labile in the non-deuterated compound, thereby providing enhanced analytical discrimination and improved metabolic stability.

The Chemical Abstracts Service registry number for this compound is 1189471-66-6, distinguishing it from the unlabeled parent compound which bears the registry number 1077-28-7. The stereochemical designation "rac" indicates that the compound exists as a racemic mixture containing both R and S enantiomers in equal proportions, similar to the commercially available non-deuterated alpha-lipoic acid formulations.

Comparative Analysis of Deuterated vs. Non-deuterated α-Lipoic Acid

The incorporation of deuterium atoms in this compound results in significant alterations to the compound's physicochemical properties compared to its non-deuterated analogue. The molecular weight increase from 206.3 g/mol for the unlabeled compound to 211.35 g/mol for the deuterated version reflects the mass contribution of the five deuterium atoms. This mass difference proves essential for analytical applications utilizing mass spectrometry, as it provides clear discrimination between the labeled and unlabeled species.

The kinetic isotope effect resulting from deuterium substitution significantly impacts the compound's metabolic stability. Research has demonstrated that deuterium-hydrogen bonds exhibit approximately 6-7 times greater resistance to enzymatic cleavage compared to conventional carbon-hydrogen bonds. This enhanced bond strength translates to reduced metabolic degradation rates and extended biological half-life for the deuterated compound. The phenomenon occurs because deuterium forms stronger covalent bonds due to its greater atomic mass compared to protium, resulting in higher activation energies required for bond dissociation.

Comparative studies between deuterated and non-deuterated alpha-lipoic acid have revealed distinct pharmacokinetic profiles. While both compounds maintain similar bioactivity profiles, the deuterated version exhibits prolonged plasma residence times and altered metabolic pathways. These differences prove particularly valuable in analytical applications where the deuterated compound serves as an internal standard, providing accurate quantification of endogenous alpha-lipoic acid levels without interference from natural isotopic variations.

The thermal stability profile of this compound demonstrates enhanced resistance to thermal degradation compared to the non-deuterated compound. This improved stability stems from the stronger deuterium-carbon bonds, which require higher activation energies for thermal dissociation. Such enhanced thermal stability proves advantageous during analytical sample preparation procedures and storage conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic deuterium-induced spectral modifications. The deuterium atoms, possessing different magnetic properties compared to hydrogen, produce distinct resonance patterns that confirm successful isotopic labeling. The proton Nuclear Magnetic Resonance spectrum exhibits reduced signal intensities at positions corresponding to deuterium substitution, while the remaining proton signals maintain their characteristic chemical shifts and coupling patterns.

The Fourier Transform Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the compound's structural integrity. The carbonyl stretching frequency appears at approximately 1693 cm⁻¹, corresponding to the carboxylic acid functional group. The carbon-deuterium stretching vibrations occur at lower frequencies compared to carbon-hydrogen bonds due to the increased mass of deuterium, providing spectroscopic evidence for successful isotopic incorporation. The sulfur-sulfur stretching vibration characteristic of the dithiolane ring system appears at approximately 510 cm⁻¹.

Mass spectrometric analysis provides the most definitive characterization of this compound, revealing characteristic isotopic patterns that confirm deuterium incorporation. Electrospray Ionization Mass Spectrometry in negative ion mode produces molecular ion peaks at m/z 210.08, 209.09, and 212.09 corresponding to the [M-H]⁻ ions of the deuterated compound. The isotopic distribution pattern exhibits the expected mass shift of five atomic mass units compared to the non-deuterated analogue, confirming the presence of five deuterium atoms.

The mass spectral fragmentation pattern of this compound follows predictable pathways consistent with the compound's structural features. The base peak typically appears at m/z 170.95 for the deuterated compound compared to m/z 170.95 for the non-deuterated version, reflecting the loss of the carboxylic acid portion while retaining the deuterium-labeled dithiolane moiety. This fragmentation behavior proves essential for developing selective analytical methods for quantitative determination.

Table 1: Spectroscopic Characterization Data for this compound

Crystallographic Properties and Thermal Stability

This compound exhibits distinct crystallographic properties that influence its physical handling characteristics and analytical applications. The compound typically crystallizes as a pale yellow to light yellow solid with a melting point range of 52-53°C, though some analytical reports indicate a slightly higher range of 58-61°C. These melting point variations likely reflect differences in sample purity and crystalline polymorphs, which are common for organic compounds containing sulfur functionalities.

The crystalline structure of this compound demonstrates enhanced thermal stability compared to the non-deuterated analogue due to the kinetic isotope effect. The stronger carbon-deuterium bonds require higher thermal energies for dissociation, resulting in improved resistance to thermal degradation during analytical procedures. This enhanced thermal stability proves particularly advantageous for gas chromatographic applications and high-temperature sample preparation techniques.

X-ray crystallographic analysis, while limited in the available literature for the deuterated compound, would be expected to reveal structural parameters similar to those reported for non-deuterated alpha-lipoic acid. The dithiolane ring system maintains its characteristic five-membered ring geometry with sulfur-sulfur bond distances typical of disulfide linkages. The deuterium substitution primarily affects bond lengths and vibrational frequencies rather than fundamental molecular geometry.

The thermal decomposition profile of this compound follows a predictable pattern beginning with carboxylic acid decarboxylation at elevated temperatures. The compound's thermal stability extends to approximately 175°C, beyond which significant decomposition occurs. This thermal stability range proves adequate for most analytical applications while requiring careful temperature control during sample preparation and storage.

Storage recommendations for this compound specify maintenance at -20°C under an inert atmosphere to prevent oxidative degradation and maintain analytical integrity. The compound should be protected from light exposure due to potential photochemical reactions that could compromise isotopic purity and analytical performance.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound closely parallel those of the non-deuterated parent compound, with slight modifications attributable to deuterium substitution effects. The compound demonstrates limited solubility in polar protic solvents, exhibiting slight solubility in methanol while showing improved dissolution in chlorinated organic solvents such as chloroform. Ethyl acetate provides moderate solubility for the compound, making it suitable for extraction and purification procedures.

The amphiphilic nature of this compound, arising from its combination of hydrophobic dithiolane ring and hydrophilic carboxylic acid functionality, influences its partition behavior between aqueous and organic phases. While specific partition coefficient data for the deuterated compound remains limited in the literature, the values would be expected to closely approximate those of the non-deuterated analogue due to the minimal impact of deuterium substitution on overall molecular polarity.

Aqueous solubility of this compound remains limited due to the hydrophobic character of the dithiolane ring system and the aliphatic chain. The carboxylic acid functionality provides some degree of water solubility, particularly under alkaline conditions where deprotonation occurs. The pH-dependent solubility behavior proves important for developing analytical extraction procedures and biological sample preparation methods.

The compound's solubility profile in common analytical solvents supports its use in various chromatographic applications. Acetonitrile provides excellent solubility for the compound, making it suitable for liquid chromatographic mobile phase preparations. The limited aqueous solubility necessitates the use of organic co-solvents or specialized extraction techniques for biological sample analysis.

Table 2: Solubility Profile of this compound

The partition coefficient behavior of this compound between octanol and water would be expected to favor the organic phase due to the predominant hydrophobic character of the molecule. This lipophilic tendency influences the compound's behavior in biological systems and affects its analytical extraction efficiency from complex matrices. Understanding these partition characteristics proves essential for developing robust analytical methodologies for quantitative determination in biological samples.

Properties

IUPAC Name |

5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-KEDGJJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675992 | |

| Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189471-66-6 | |

| Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterated Precursor Utilization

The synthesis begins with a deuterated precursor, such as deuterated valeric acid (pentanoic acid-d5), which already contains deuterium atoms at specific positions. This precursor undergoes cyclization with a sulfur source (e.g., elemental sulfur or hydrogen sulfide) to form the dithiolane ring. The reaction is catalyzed under acidic or basic conditions, yielding the racemic mixture of ALA-d5.

Key steps include:

-

Deuteration of valeric acid : Valeric acid is treated with deuterium oxide (DO) in the presence of a platinum or palladium catalyst, facilitating H/D exchange at the β, γ, and δ positions.

-

Dithiolane ring formation : The deuterated valeric acid reacts with sulfur donors under controlled temperatures (50–70°C) to form the 1,2-dithiolane-3-pentanoic acid-d5 backbone.

Post-Synthetic Deuterium Exchange

In this method, non-deuterated ALA is subjected to H/D exchange reactions post-synthesis. The compound is dissolved in DO or deuterated solvents (e.g., CDCl) and exposed to acidic or basic conditions that promote hydrogen-deuterium swapping at labile positions. However, this approach often results in lower isotopic purity (≤90%) compared to precursor-based methods.

Analytical Characterization

Post-synthesis, this compound undergoes rigorous analysis to verify its structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum (CDCl) confirms deuterium incorporation by the absence of proton signals at δ 1.2–1.8 ppm (methylene groups) and δ 2.3–2.7 ppm (methine adjacent to sulfur). Residual protonated species (d4: 7.11%) are quantified via integration.

Mass Spectrometry (MS)

High-resolution MS identifies the molecular ion peak at m/z 211.36, corresponding to the molecular formula CHDOS. Fragmentation patterns validate the dithiolane ring and deuterated side chain.

Elemental Analysis

The CoA reports a carbon content of 45.36% (theoretical: 45.46%) and hydrogen content of 6.57% (theoretical: 6.68%), confirming stoichiometric accuracy.

Purification and Quality Control

Purification is achieved through column chromatography (SiO, hexane:ethyl acetate) and recrystallization from methanol. Key quality metrics include:

Chemical Reactions Analysis

rac alpha-Lipoic Acid-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: It can be reduced to form dihydrolipoic acid.

Substitution: The sulfur atoms in the compound can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced forms of the compound, such as dihydrolipoic acid .

Scientific Research Applications

Chemistry

- Analytical Techniques : Rac alpha-Lipoic Acid-d5 is utilized as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for the precise measurement of alpha-lipoic acid levels in biological samples.

Biology

- Cellular Energy Metabolism : The compound is employed to study cellular energy metabolism and its effects on oxidative stress. It enhances glucose uptake by facilitating the translocation of glucose transporters (GLUT1 and GLUT4) to the plasma membrane, thereby improving insulin sensitivity in various models .

Medicine

- Diabetes Management : Clinical studies have demonstrated that oral administration of alpha-lipoic acid improves insulin sensitivity in patients with type 2 diabetes. A notable study involved 74 participants who received varying doses of alpha-lipoic acid over four weeks, showing a significant increase in insulin-stimulated glucose disposal compared to placebo .

- Neuropathy Treatment : this compound has been investigated for its efficacy in treating diabetic polyneuropathy. Its antioxidant properties help alleviate nerve pain associated with diabetes .

- Weight Loss and Cardiovascular Health : Research indicates potential benefits of this compound in weight management and cardiovascular health through its role in reducing oxidative stress and improving metabolic functions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant enantioselectivity, with the R enantiomer exhibiting higher bioavailability than the S enantiomer after oral administration. Studies show that the area under the plasma concentration-time curve (AUC) for R-alpha-lipoic acid is approximately 1.26 times greater than that for S-alpha-lipoic acid .

Data Table: Pharmacokinetic Parameters

| Administration Route | R-alpha-Lipoic Acid AUC (µg·min/mL) | S-alpha-Lipoic Acid AUC (µg·min/mL) | Ratio (R/S) |

|---|---|---|---|

| Oral | 47.5 ± 6.1 | 41.0 ± 5.1 | 1.16 |

| Intravenous | Not significantly different | Not significantly different | - |

| Intraportal | Higher than oral | Lower than oral | - |

Clinical Study on Diabetes

A placebo-controlled pilot study evaluated the effects of alpha-lipoic acid on insulin sensitivity among type 2 diabetes patients over four weeks. Results indicated that subjects receiving active treatment showed a significant improvement in glucose disposal rates compared to those on placebo, underscoring its therapeutic potential .

Neuropathic Pain Management

In another study focusing on diabetic neuropathy, this compound was found to significantly reduce symptoms of nerve pain when administered as part of a comprehensive treatment plan involving lifestyle modifications and dietary changes .

Mechanism of Action

The mechanism of action of rac alpha-Lipoic Acid-d5 involves its role as an antioxidant and its participation in cellular energy metabolism. The compound acts as a coenzyme in the oxidative decarboxylation of alpha-keto acids, where it undergoes enzymatic reduction to alpha-dihydrolipoic acid. This reduction-oxidation cycle allows it to scavenge free radicals and regenerate other antioxidants like glutathione and vitamins C and E . The molecular targets include various enzymes involved in energy metabolism and antioxidant pathways .

Comparison with Similar Compounds

Chemical Structure and Isotopic Labeling

Structural Insights :

Key Findings :

Pharmacokinetics and Stability

Deuterium Effects :

Research and Commercial Use

Market Insights :

- This compound is niche, with pricing reflecting its specialized synthetic process .

Biological Activity

Rac alpha-Lipoic Acid-d5 (RLA-d5) is a stable isotopic form of alpha-lipoic acid (ALA), a compound recognized for its significant biological activities, particularly as an antioxidant. This article delves into the biological activity of RLA-d5, exploring its pharmacokinetics, antioxidant properties, and therapeutic potential across various health conditions.

Overview of Alpha-Lipoic Acid

Alpha-lipoic acid is a naturally occurring compound that plays a critical role in mitochondrial energy metabolism. It serves as a cofactor for mitochondrial dehydrogenase enzymes, catalyzing the oxidative decarboxylation of key metabolic substrates such as pyruvate and α-ketoglutarate. ALA exists in two enantiomeric forms: the R-form (RLA) and the S-form (SLA), with RLA being the biologically active form .

Pharmacokinetics of this compound

The pharmacokinetic profile of RLA-d5 has been studied extensively. In a rat model, it was found that after oral administration, the area under the curve (AUC) for RLA was significantly higher than that for SLA, indicating better absorption and bioavailability of the R-enantiomer. The following table summarizes key pharmacokinetic parameters observed:

| Pharmacokinetic Parameters | Oral (RLA) | Oral (SLA) | Intraduodenal (RLA) | Intraduodenal (SLA) |

|---|---|---|---|---|

| C max (µg/mL) | 2.8 ± 0.5 | 2.4 ± 0.6 | 14.7 ± 1.7 | 11.5 ± 1.7 |

| T max (min) | 2.0 ± 0.0 | 2.0 ± 0.0 | 5.0 ± 0.0 | 4.3 ± 1.5 |

| AUC (µg·min/mL) | 48.1 ± 15.6 | 38.8 ± 13.2 | 154.2 ± 11.3 | 116.5 ± 4.4 |

These findings suggest that RLA-d5 exhibits superior pharmacokinetic properties compared to SLA, enhancing its potential therapeutic effects .

Antioxidant Activity

This compound is recognized for its potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS). It can regenerate other antioxidants such as vitamins C and E and glutathione, thereby amplifying its protective effects against oxidative stress .

Mechanisms of Action:

- Direct Scavenging: RLA-d5 reacts with various ROS including superoxide radicals and hydroxyl radicals.

- Metal Chelation: It can chelate transition metals, reducing oxidative damage.

- Regeneration of Antioxidants: RLA-d5 helps recycle other antioxidants, enhancing overall antioxidant capacity in cells.

Therapeutic Applications

Research indicates that RLA-d5 may have beneficial effects in several clinical conditions associated with oxidative stress:

- Diabetes Management: ALA supplementation has shown promise in improving insulin sensitivity and reducing complications related to diabetic neuropathy .

- Neuroprotection: Studies have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease .

- Cardiovascular Health: ALA may contribute to cardiovascular health by improving endothelial function and reducing inflammation .

Case Studies

- Diabetic Neuropathy Trial:

- Stroke Recovery:

Q & A

Q. What methodological considerations are critical for quantifying rac-alpha-Lipoic Acid-d5 in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards is the gold standard. Optimize sample preparation to mitigate matrix effects, such as protein precipitation followed by solid-phase extraction. Validate methods using calibration curves with isotopically labeled analogs to ensure specificity .

Q. How should experimental protocols be designed for stability studies of rac-alpha-Lipoic Acid-d5?

Control environmental variables (temperature, pH, light exposure) and use validated analytical methods. Perform accelerated stability testing under stress conditions (e.g., oxidative environments) with triplicate measurements. Stability-indicating assays, such as forced degradation studies, are essential .

Q. Which analytical techniques reliably distinguish rac-alpha-Lipoic Acid-d5 from endogenous isomers?

High-resolution mass spectrometry (HRMS) coupled with chiral chromatography achieves baseline separation. Confirm identity using synthetic standards and deuterium enrichment assays. Cross-validate with nuclear magnetic resonance (NMR) for structural elucidation .

Q. What quality control measures ensure consistency in deuterated compound synthesis?

Verify deuteration efficiency via mass spectrometry and NMR. Implement batch-specific certificates of analysis, including isotopic purity (>98%) and residual solvent profiles. Adhere to IUPAC guidelines for isotopic labeling .

Q. How should researchers archive experimental data for reproducibility?

Use standardized formats (e.g., mzML for MS data) with metadata tagging. Store raw data in institutional repositories (e.g., Zenodo) with digital object identifiers (DOIs). Document protocols using electronic lab notebooks (ELNs) for traceability .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data between rac-alpha-Lipoic Acid-d5 and its non-deuterated form be resolved?

Investigate isotopic effects on metabolic stability (e.g., CYP450-mediated oxidation) and tissue distribution. Use compartmental modeling to compare clearance rates. Validate findings with in vitro hepatocyte assays and isotopic tracing .

Q. What strategies address co-elution issues in LC-MS analysis of rac-alpha-Lipoic Acid-d5 in lipid-rich samples?

Employ orthogonal separation techniques (e.g., hydrophilic interaction liquid chromatography or ion mobility spectrometry). Optimize mobile phase additives (e.g., formic acid) to enhance peak resolution. Post-column infusion of deuterated standards can correct ion suppression .

Q. How should isotopic effects on rac-alpha-Lipoic Acid-d5’s antioxidant activity be evaluated?

Conduct comparative in vitro assays (e.g., DPPH radical scavenging) under controlled redox conditions. Use molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and electron transfer kinetics. Validate with electron paramagnetic resonance (EPR) spectroscopy .

Q. What statistical approaches reconcile contradictory results in antioxidant capacity assays?

Apply meta-analytical frameworks to aggregate data across studies. Use Bayesian hierarchical models to account for assay variability (e.g., differences in FRAP vs. ORAC protocols). Control for confounding factors like sample matrix complexity .

Q. How to design cross-validation studies for novel analytical methods targeting rac-alpha-Lipoic Acid-d5?

Use split-sample validation with independent cohorts and blinded analysis. Compare results against established methods (e.g., isotope dilution assays) via Bland-Altman plots. Incorporate inter-laboratory reproducibility testing to assess method robustness .

Methodological Notes

- Data Contradiction Analysis : For conflicting results, systematically evaluate variables such as sample preparation, instrument calibration, and isotopic purity. Multivariate analysis (e.g., PCA) can identify outlier datasets .

- Advanced Lipidomics : Untargeted lipidomics workflows require strict quality control (QC) pools to normalize batch effects. Use open-source tools (e.g., XCMS Online) for feature alignment and annotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.